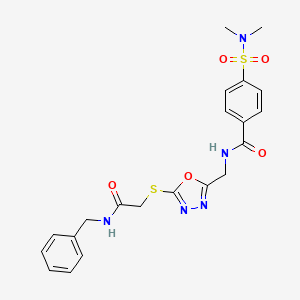

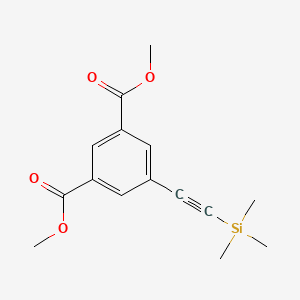

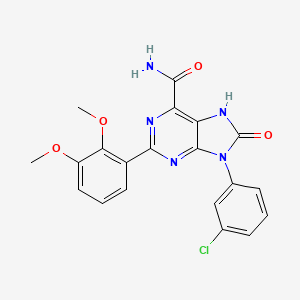

![molecular formula C15H15F3N2O B2504015 N-(1-Cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]butanamide CAS No. 1385330-68-6](/img/structure/B2504015.png)

N-(1-Cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to N-(1-Cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]butanamide involves several innovative approaches. One method includes a tandem addition/cyclization reaction between trifluoromethyl N-acylhydrazones and cyanamide, which yields polysubstituted 3-trifluoromethyl-1,2,4-triazolines and their derivatives under mild conditions with good product yields . Another approach for synthesizing functionalized cyclopropanes, which could be structurally related to the target compound, involves the treatment of N-phenyl-3-phenylthio-2-(phenylthiomethyl)propanamide with butyllithium, leading to high stereoselectivity in the resulting cyclopropanes . Additionally, the generation of lithio-tri-n-butyl-(2-cyanoethyl) tin followed by reaction with carbonyl compounds can produce cyanocyclopropane derivatives, which are structurally similar to the target compound .

Molecular Structure Analysis

The molecular structure of N-(1-Cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]butanamide is not directly discussed in the provided papers. However, the structure can be inferred to contain a cyclopropane ring, a cyano group, and a trifluoromethylphenyl group based on the synthesis methods and related compounds mentioned. For instance, the synthesis of cyclopropane derivatives and the use of trifluoromethyl groups in other compounds suggest that the target compound would exhibit significant steric and electronic effects due to these functional groups.

Chemical Reactions Analysis

The chemical reactions involving compounds with similar functional groups to N-(1-Cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]butanamide include cycloaddition reactions , reactions with electrophiles , and tandem addition/cyclization reactions . These reactions are typically characterized by their stereoselectivity and the ability to introduce various substituents into the molecular framework, which could be relevant for the reactivity of the target compound.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-(1-Cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]butanamide are not explicitly detailed in the provided papers, we can deduce certain properties based on the functional groups present. The presence of a trifluoromethyl group is likely to increase the lipophilicity and could affect the electronic properties of the molecule . The cyano group could contribute to the molecule's reactivity and polarity . The cyclopropane ring is known for its ring strain, which can influence the compound's reactivity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Modification of Cyclopropane Derivatives

Cyclopropane derivatives, including those similar to N-(1-Cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]butanamide, are notable for their presence in various bioactive compounds. Research has shown that modifications to cyclopropane rings, including changes to the N-acyl chain length and the configuration of stereocenters, can significantly impact biological activity. For example, the synthesis of cyclopropene analogs of ceramide demonstrated competitive inhibition of dihydroceramide desaturase, an enzyme critical in sphingolipid metabolism, with various analogs showing differing potencies based on their structural modifications (Triola et al., 2003).

Novel Synthesis Methods

Advancements in synthesis methods have enabled the creation of complex cyclopropane derivatives through innovative approaches. For instance, the electrophilic cyanation of aryl and heteroaryl bromides using N-Cyano-N-phenyl-p-methylbenzenesulfonamide as a cyanation reagent has proven effective for synthesizing various benzonitriles, demonstrating the versatility and efficiency of modern synthetic techniques (Anbarasan et al., 2011).

Electrophilic Cyanation

The use of N-Cyano-N-phenyl-p-methylbenzenesulfonamide for electrophilic cyanation highlights a benign approach to synthesizing benzonitriles from (hetero)aryl bromides, including the formation of Grignard reagents. This methodology facilitates the synthesis of pharmaceutical intermediates and demonstrates chemoselective monocyanation, showcasing a more sustainable and efficient synthetic route for compounds related to N-(1-Cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]butanamide (Anbarasan et al., 2011).

Safety And Hazards

The safety data sheet for a related compound, 4-(1-Cyanocyclopropyl)-2-fluorobenzeneboronic acid pinacol ester, indicates that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

N-(1-cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N2O/c1-10(8-13(21)20-14(9-19)6-7-14)11-4-2-3-5-12(11)15(16,17)18/h2-5,10H,6-8H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNEBKLYWAMCFAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)NC1(CC1)C#N)C2=CC=CC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-Cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]butanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

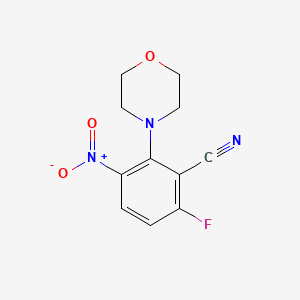

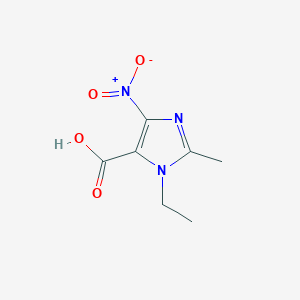

![1-[(3,4-difluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2503938.png)

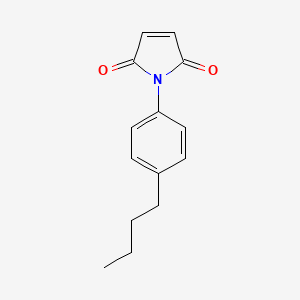

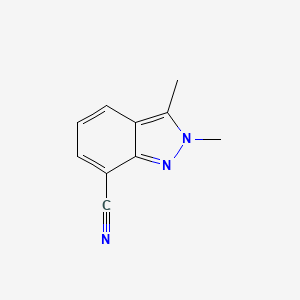

![5-(3-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2503945.png)

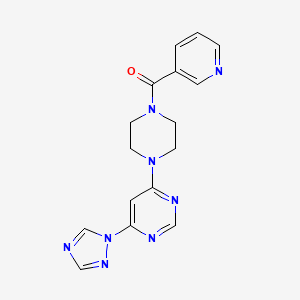

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2503947.png)

![5-Chloro-4-[(2-chlorophenyl)sulfanylmethyl]-1-methyl-3-[(4-methylphenyl)sulfanylmethyl]pyrazole](/img/structure/B2503949.png)

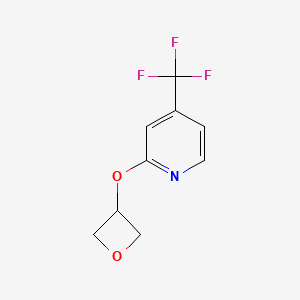

![4-ethyl-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2503954.png)